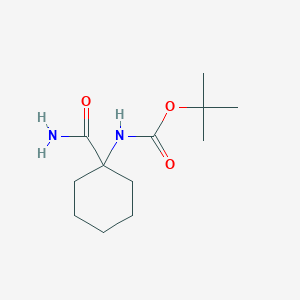

Tert-butyl (1-carbamoylcyclohexyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

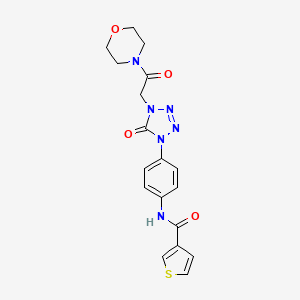

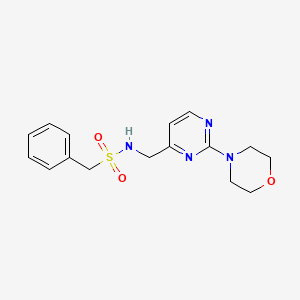

Tert-butyl (1-carbamoylcyclohexyl)carbamate is a compound with the molecular formula C9H16N2O3 . It is a solid substance and is used in various chemical reactions .

Synthesis Analysis

The synthesis of tert-butyl carbamate involves the use of palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H16N2O3/c1-8(2,3)14-7(13)11-9(4-5-9)6(10)12/h4-5H2,1-3H3, (H2,10,12) (H,11,13) .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it can be converted into spirocyclopropanated analogues of the insecticide Thiacloprid .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 200.24 and is stored at a temperature between 2-8°C in dry conditions . It is soluble in methylene chloride, chloroform, and alcohols .Scientific Research Applications

Synthesis of Stereoisomers for Pharmaceutical Intermediates

An efficient stereoselective synthesis route for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate was developed, starting from simple 3-cyclohexene-1-carboxylic acid. This process is significant for the synthesis of Factor Xa inhibitors, highlighting its importance in pharmaceutical research (Wang et al., 2017).

Material Science and Chemosensors

Tert-butyl carbazole derivatives have been synthesized and found to form nanofibers that emit strong blue light, making them useful as fluorescent sensory materials for detecting volatile acid vapors. This application demonstrates the role of tert-butyl (1-carbamoylcyclohexyl)carbamate in developing new materials for chemical sensing (Sun et al., 2015).

Protected Amines via Curtius Rearrangement

A method involving di-tert-butyl dicarbonate and sodium azide allowed for the formation of acyl azide intermediate, undergoing Curtius rearrangement to produce tert-butyl carbamate. This technique is pivotal for accessing protected amino acids, underscoring the compound's utility in synthesizing protected amines (Lebel & Leogane, 2005).

Organic Synthesis Building Blocks

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate, serving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds are highlighted as valuable building blocks in organic synthesis (Guinchard et al., 2005).

Environmental Applications

In environmental chemistry, tert-butyl carbamate derivatives have been investigated for their potential in adsorbing volatile organic compounds (VOCs) from air, demonstrating the compound's applicability in pollution control and environmental remediation (Gironi & Piemonte, 2011).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

tert-butyl N-(1-carbamoylcyclohexyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-12(9(13)15)7-5-4-6-8-12/h4-8H2,1-3H3,(H2,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVVJZXGEJPLBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Chloromethyl)phenyl]acetonitrile](/img/structure/B2967498.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2967499.png)

![2,2-Dimethyl-5-[(4-phenoxyanilino)methylene]-1,3-dioxane-4,6-dione](/img/structure/B2967507.png)

![7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro-](/img/structure/B2967517.png)

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2967519.png)

![3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2967520.png)